2-Bromoallyl alcohol

概要

説明

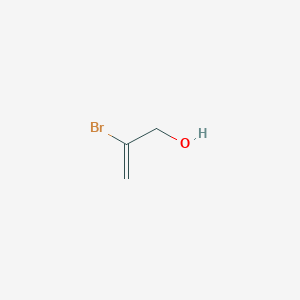

2-Bromo-2-Propene-1-Ol, also known as 2-bromoprop-2-en-1-ol, is an organic compound belonging to the class of bromohydrins. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a propene backbone.

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-2-Propene-1-Ol can be synthesized through the bromination of allyl alcohol. The reaction typically involves the addition of bromine to allyl alcohol in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction is carried out at low temperatures to control the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-2-Propene-1-Ol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

化学反応の分析

Reactions of Alcohols

Alcohols, including 2-bromoallyl alcohol, can undergo several types of reactions, including substitution and elimination reactions .

-

Substitution Reactions: Alcohols can react with hydrogen halides to produce alkyl halides and water .

-

SN1 and SN2 Reactions: Primary alcohols typically undergo SN2 reactions, while secondary and tertiary alcohols can undergo SN1 reactions 11. SN2 reactions involve a backside attack, leading to inversion of configuration at the carbon atom . SN1 reactions proceed through a carbocation intermediate 11.

-

Elimination Reactions: Alcohols can undergo elimination reactions to form alkenes. Primary alcohols typically undergo E2 mechanisms, while secondary and tertiary alcohols undergo E1 mechanisms .

Reactions with Hydrogen Halides

When alcohols react with hydrogen halides (e.g., HBr), a substitution reaction occurs, resulting in an alkyl halide and water 11. The reaction is acid-catalyzed . The hydroxyl group is first protonated to form a better leaving group. Then, a halide ion attacks the carbon atom, displacing water11.

Reactions with Thionyl Chloride

Alcohols can react with thionyl chloride (SOCl2) to form alkyl chlorides 11. The reaction proceeds through an SN2 mechanism with inversion of configuration . Byproducts of this reaction include hydrochloric acid (HCl) and sulfur dioxide (SO2) .

Reactions with Phosphorus Tribromide

Alcohols can react with phosphorus tribromide (PBr3) to form alkyl bromides 11. The reaction proceeds through an SN2 mechanism, resulting in inversion of configuration . An intermediate dibromophosphite (-OPBr2) compound is formed, which is then eliminated as a leaving group during the SN2 reaction with the bromide ion .

Use in Difunctionalization of 1,3-Dienes

This compound can be used as a nucleophile in the difunctionalization of 1,3-dienes .

科学的研究の応用

Physical Properties

- Appearance : Clear liquid

- Density : 1.654 g/mL at 25 °C

- Boiling Point : 58-62 °C at 100 mbar

- Flash Point : 77 °C

- Predicted pKa : 14.35

These properties contribute to its reactivity and potential applications in synthesis and biological studies.

Organic Synthesis

2-Bromoallyl alcohol serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its functional groups that allow for multiple chemical transformations:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as hydroxide ions or amines, leading to different products.

- Oxidation and Reduction : The hydroxyl group can be oxidized to form carbonyl compounds, while the bromine can be reduced to yield alcohols.

Biological Research

Research indicates that this compound exhibits potential biological activities, including antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, suggesting that it may disrupt cellular processes in microorganisms through reactive species formation .

Antimicrobial Properties

A study conducted by the U.S. Geological Survey highlighted its antimicrobial activity against bacteria and fungi, emphasizing its significance in environmental microbiology .

Environmental Science

This compound has been identified as a degradation product of certain agricultural pesticides, particularly dibromochloropropane (DBCP). Its presence in groundwater samples has raised concerns about environmental contamination:

- Groundwater Contamination Studies : Research has shown that this compound can persist in groundwater, with recovery rates ranging from 43.8% to 95.2% during analytical assessments .

Pharmaceutical Applications

There is ongoing research into the potential use of this compound as a pharmacological agent or as a building block for drug synthesis. Its reactivity makes it a candidate for creating new therapeutic compounds.

Case Study 1: Groundwater Contamination

A significant investigation focused on detecting this compound in agricultural regions where it was used as a pesticide degradation product. The study reported recovery rates indicating its prevalence and potential ecological impact:

| Concentration Level | Mean Percent Recovery |

|---|---|

| Low (0.540 µg/L) | 43.8% - 95.2% |

| High (5.40 µg/L) | 43.9% - 64.9% |

This study underscored the need for monitoring such compounds due to their environmental persistence and potential health risks associated with groundwater contamination .

Case Study 2: Laboratory Applications

In educational settings, this compound has been employed in laboratory experiments to teach students about organic reactions involving alcohols and halides. These experiments illustrate the compound's reactivity and role as an alkylating agent, enhancing students' understanding of organic chemistry principles .

作用機序

2-ブロモ-2-プロペン-1-オールの作用機序には、さまざまな分子標的との反応性に関与しています。臭素原子とヒドロキシル基により、この化合物は求核置換反応と脱離反応に関与することができます。 これらの反応は、新しい化学結合の形成と既存の分子構造の改変につながる可能性があります .

分子標的と経路:

求核置換: 臭素原子は求核剤と置換され、新しい化合物が生成されます。

6. 類似の化合物との比較

2-ブロモ-2-プロペン-1-オールは、他のブロモヒドリンやハロヒドリンと比較することができます。

類似の化合物: 2-ブロモ-1-プロパノール、1-ブロモ-2-プロパノール、および3-ブロモ-2-プロペン-1-オール。

結論として、2-ブロモ-2-プロペン-1-オールは、科学研究のさまざまな分野において重要な用途を持つ汎用性の高い化合物です。その独特の化学的性質と反応性は、化学者、生物学者、および産業研究者のための貴重なツールとなっています。

類似化合物との比較

2-Bromo-2-Propene-1-Ol can be compared with other bromohydrins and halohydrins:

Similar Compounds: 2-Bromo-1-propanol, 1-Bromo-2-propanol, and 3-Bromo-2-propen-1-ol.

生物活性

2-Bromoallyl alcohol (BAA), with the chemical formula CHBrO and CAS number 598-19-6, is a compound of significant interest in organic chemistry and biological research. This compound is primarily recognized for its utility as an intermediate in organic synthesis and its potential biological activities, including antimicrobial properties and effects on human health.

This compound is characterized by its clear liquid appearance, with a density of 1.654 g/mL at 25 °C, a boiling point of 58-62 °C at 100 mbar, and a flash point of 77 °C. The compound has a predicted pKa of 14.35, indicating its acidic nature under certain conditions. Its molecular structure includes a bromine atom attached to an allylic alcohol group, which is crucial for its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by the U.S. Geological Survey highlighted the compound's effectiveness in inhibiting the growth of bacteria and fungi in laboratory settings. The study utilized liquid-liquid extraction methods to analyze concentrations of BAA in groundwater samples, revealing its persistence and potential environmental impacts as a degradation product from agricultural practices .

The biological activity of BAA is partly attributed to its ability to disrupt cellular processes in microorganisms. The bromine atom in the compound can form reactive species that interact with cellular macromolecules, leading to cell death or inhibition of growth. This mechanism is similar to other halogenated compounds known for their antimicrobial properties.

Case Studies

- Groundwater Contamination : A significant case study involved the detection of BAA in groundwater samples from agricultural regions where it was used as a pesticide degradation product. The study reported recovery rates for BAA ranging from 43.8% to 95.2%, indicating its prevalence and potential ecological impact .

- Laboratory Experiments : In educational settings, BAA has been employed in experiments to teach students about organic reactions involving alcohols and halides. These experiments illustrate the compound's reactivity and provide insights into its role as an alkylating agent in various chemical transformations .

Toxicity and Safety Considerations

While BAA demonstrates beneficial biological activities, it also poses certain health risks. Classified as harmful if swallowed, it can irritate the respiratory system and skin upon contact. Safety data sheets recommend using protective clothing and equipment when handling this compound due to its potential hazards .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| CAS Number | 598-19-6 |

| Density | 1.654 g/mL at 25 °C |

| Boiling Point | 58-62 °C at 100 mbar |

| Flash Point | 77 °C |

| pKa | 14.35 (predicted) |

| Antimicrobial Activity | Yes |

| Toxicity | Harmful if swallowed |

特性

IUPAC Name |

2-bromoprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFFZNIQPLKQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332227 | |

| Record name | 2-Bromoallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-19-6 | |

| Record name | 2-Propen-1-ol, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoallyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。